3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA
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Overview
Description
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl group, a pyridine ring, and a urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the prop-1-en-2-yl phenyl derivative, followed by the introduction of the pyridine ring and the urea group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include optimizing reaction conditions, minimizing waste, and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and potential neuroprotective effects.
Imidazole-containing compounds: These compounds have a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.
Properties
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(2-pyridin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15(2)17-6-5-7-18(14-17)20(3,4)23-19(24)22-13-10-16-8-11-21-12-9-16/h5-9,11-12,14H,1,10,13H2,2-4H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDHIXHJWKOFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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